Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester

Description

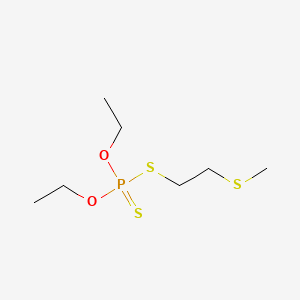

Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethoxy (O,O-diethyl) groups and a sulfur-containing substituent (S-(2-(methylthio)ethyl)).

Properties

CAS No. |

3772-46-1 |

|---|---|

Molecular Formula |

C7H17O2PS3 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

diethoxy-(2-methylsulfanylethylsulfanyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-6-12-3/h4-7H2,1-3H3 |

InChI Key |

ZJIYXRGCBVAJKD-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OCC)SCCSC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of phosphorodithioic acid esters such as O,O-diethyl S-(2-(methylthio)ethyl) ester generally follows the formation of phosphorodithioic acid derivatives by reaction of phosphorus pentasulfide or related phosphorus-sulfur reagents with alcohols and thiols.

Typical synthetic steps include:

Preparation of O,O-diethyl phosphorodithioic acid intermediate:

- Reaction of phosphorus pentasulfide (P2S5) with diethyl alcohol under controlled conditions to form O,O-diethyl phosphorodithioic acid or its reactive intermediates.

Alkylation with 2-(methylthio)ethyl halides or derivatives:

- The S-substitution is achieved by reacting the phosphorodithioic acid intermediate with 2-(methylthio)ethyl halides (e.g., bromide or chloride) or tosylates to yield the S-(2-(methylthio)ethyl) ester.

-

- The crude product is purified by distillation or chromatography to obtain the target ester in high purity.

Detailed Preparation Methodology

| Step | Reagents | Conditions | Description | Notes |

|---|---|---|---|---|

| 1 | Phosphorus pentasulfide (P2S5), Diethyl alcohol | Reflux in inert atmosphere | Formation of O,O-diethyl phosphorodithioic acid intermediate | Strict moisture control needed to prevent hydrolysis |

| 2 | 2-(Methylthio)ethyl bromide or chloride | Nucleophilic substitution at room temperature or mild heating | S-alkylation to form the S-(2-(methylthio)ethyl) ester | Use of base (e.g., triethylamine) may be required to neutralize HBr/HCl |

| 3 | Purification | Vacuum distillation or column chromatography | Isolation of pure compound | Avoid decomposition by controlling temperature |

Research Findings and Analysis

Reaction Efficiency:

The alkylation step is critical and must be optimized for yield and selectivity. Using anhydrous solvents and inert atmospheres improves product purity and yield.Side Reactions:

Possible side reactions include over-alkylation or hydrolysis of the phosphorodithioic acid intermediate. Careful control of reaction stoichiometry and conditions minimizes these.Characterization:

The product is typically characterized by NMR (1H, 31P), IR spectroscopy, and mass spectrometry to confirm the ester structure and substitution pattern.Safety Considerations:

The compound and intermediates are toxic and require handling in well-ventilated hoods with appropriate PPE. Phosphorodithioic acid esters may release toxic phosphine gas upon reaction with strong reducing agents.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction Temperature | 25–80 °C | Alkylation at mild temperature to avoid decomposition |

| Solvent | Anhydrous diethyl ether, tetrahydrofuran (THF), or similar | Dry solvents prevent hydrolysis |

| Reaction Time | 2–6 hours | Depends on reagent reactivity |

| Molar Ratio (P2S5:Diethyl alcohol) | 1:4 to 1:6 | Excess alcohol favors ester formation |

| Molar Ratio (Phosphorodithioic acid intermediate: Alkyl halide) | 1:1 to 1:1.2 | Slight excess alkyl halide ensures complete substitution |

Literature and Patent Insights

- The synthesis of related phosphorodithioic acid esters is well-documented in organophosphorus pesticide literature, including EPA and NIOSH analytical method documents.

- Patents on agricultural chemicals describe similar synthetic routes involving alkylation of phosphorodithioic acid intermediates with alkyl halides bearing methylthio substituents.

- The compound is often prepared as a mixture with related esters (e.g., O,O-diethyl O-(2-(ethylthio)ethyl) phosphorothioate), indicating the synthetic procedures can yield mixtures requiring separation.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phosphorodithioic acid esters.

Scientific Research Applications

Chemical Properties and Identification

- Molecular Formula : C₈H₁₈O₂PS₂

- CAS Number : 29820-16-4

- Physical State : Straw-colored liquid

- Toxicity : Extremely toxic by all routes of exposure; classified as a cholinesterase inhibitor.

Insecticide and Acaricide

Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester is primarily utilized as a systemic insecticide and acaricide. It is effective against various sucking insects, making it valuable in crop protection strategies. The compound acts by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which results in paralysis and death of the target pests .

Usage in Crop Protection

- Target Pests : Effective against aphids, spider mites, and other sap-sucking insects.

- Application Methods : Can be applied through foliar sprays or soil treatments, depending on the crop type and pest infestation levels.

Acute Toxicity Studies

Research has demonstrated that exposure to Demephion-S can lead to severe acute toxicity symptoms including:

- Sweating

- Pinpoint pupils

- Muscle spasms

- Respiratory depression

These symptoms highlight the importance of handling this compound with extreme caution in both agricultural and laboratory settings .

Environmental Impact Studies

Studies have also investigated the environmental persistence of phosphorodithioic acid compounds. Its breakdown products can pose risks to non-target organisms, necessitating careful evaluation of its ecological footprint when used in agricultural practices. Monitoring programs are recommended to assess the impact on local ecosystems .

Chemical Intermediate

Phosphorodithioic acid derivatives are utilized as intermediates in synthesizing other chemical compounds. Their reactivity allows for modifications that can lead to the development of new agrochemicals or pharmaceuticals.

Case Studies and Research Findings

Regulatory Considerations

Due to its high toxicity, this compound is subject to strict regulatory oversight. It is classified under hazardous waste guidelines due to its potential environmental impact and health risks associated with improper disposal .

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Key Observations:

- Alkyl Chain Variations: The target compound’s methylthioethyl group (vs.

- Halogenation : Phenkapton’s dichlorophenyl group increases molecular weight and introduces environmental persistence risks due to halogenated aromatic rings .

- Regulatory Impact : Methyl vs. ethyl substituents influence toxicity profiles. For example, Disulfoton’s ethyl group correlates with higher acute toxicity, leading to its global ban under the Rotterdam Convention .

Physicochemical and Environmental Fate

Key Findings:

- Hydrolysis : Disulfoton degrades rapidly in alkaline environments, forming less toxic oxon derivatives. The target compound’s methylthio group may slow hydrolysis compared to ethylthio analogs .

- Persistence : Phenkapton’s chlorine substituents enhance stability, increasing risks of bioaccumulation and long-term environmental contamination .

Toxicity and Regulatory Status

Key Insights:

- Structure-Activity Relationship : Ethylthio groups (Disulfoton) correlate with higher toxicity than methylthio (target compound) due to enhanced lipid solubility and enzyme affinity .

- Regulatory Trends : Compounds with methyl substituents (e.g., O,O-dimethyl analog) face fewer restrictions but still require hazard communication under EPCRA .

Biological Activity

Phosphorodithioic acid, O,O-diethyl S-(2-(methylthio)ethyl) ester, commonly referred to as Demephion-S, is a chemical compound primarily used as an insecticide and acaricide. Its biological activity is characterized by its potent effects on the nervous systems of insects and other organisms. This article explores the biological activity of Demephion-S, including its mechanisms of action, toxicological effects, and relevant research findings.

Demephion-S functions as a cholinesterase inhibitor . By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine in synaptic clefts, leading to prolonged stimulation of cholinergic receptors. This results in:

- Increased neuronal excitability : Continuous stimulation can lead to paralysis and death in insects.

- Toxicity in non-target organisms : The mechanism is not limited to insects; mammals can also be affected, leading to significant health risks.

Acute Toxicity

Demephion-S is classified as extremely toxic by all routes of exposure. The following symptoms have been reported following acute exposure:

- Neurological Symptoms : Sweating, pinpoint pupils, blurred vision, muscle spasms, seizures, and coma.

- Gastrointestinal Symptoms : Nausea, vomiting, diarrhea, and abdominal pain.

- Cardiovascular Effects : Changes in heart rate and blood pressure.

The lethal dose (LD50) for various organisms indicates a high level of toxicity. For instance, studies have shown that the LD50 for rats is significantly low, suggesting a high risk for accidental exposure in agricultural settings .

Chronic Exposure Risks

Prolonged exposure to Demephion-S may lead to carcinogenic effects and other long-term health issues. The potential for sensitization and development of allergic reactions has also been documented .

Research Findings

Recent studies have highlighted the insecticidal efficacy of Demephion-S against various pest species. For example:

- Insecticidal Activity : Demephion-S has demonstrated effective control over common agricultural pests such as aphids and spider mites. Its application resulted in significant mortality rates among treated populations .

- Comparison with Other Insecticides : In comparative studies with other organophosphate insecticides, Demephion-S exhibited superior efficacy at lower concentrations, indicating its potential for use in integrated pest management strategies .

Toxicity Data Summary

| Organism | Route of Exposure | LD50 (mg/kg) | Symptoms Observed |

|---|---|---|---|

| Rat | Oral | 4.0 | Neurological disturbances, vomiting |

| Mouse | Dermal | 10.0 | Muscle spasms, respiratory distress |

| Rabbit | Inhalation | 5.0 | Sweating, pinpoint pupils |

Efficacy Against Insect Pests

| Pest Species | Application Rate (g/ha) | Mortality Rate (%) |

|---|---|---|

| Aphis gossypii | 50 | 95 |

| Tetranychus urticae | 75 | 90 |

| Myzus persicae | 100 | 85 |

Case Studies

- Field Trials on Cotton Aphids : In a controlled field trial conducted in Texas, Demephion-S was applied at varying rates to assess its impact on cotton aphid populations. Results indicated a rapid decline in aphid numbers within 48 hours post-application.

- Impact on Non-target Species : A study examining the effects of Demephion-S on beneficial insects like ladybugs showed a significant reduction in their populations following exposure. This highlights the importance of careful application to minimize collateral damage .

Q & A

Basic Research Question

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives. Derivatize metabolites (e.g., sulfone or sulfoxide forms) with BSTFA for enhanced detection .

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Provides high sensitivity for polar metabolites without derivatization. Use a C18 column with a methanol/water gradient and electrospray ionization (ESI) in positive mode .

- Quality Control : Spike recovery tests (70–120%) and matrix-matched calibration curves are essential to address matrix effects in soil or water samples .

What regulatory implications affect the design of ecotoxicological studies for this compound?

Advanced Research Question

Bans on agricultural use (e.g., EU Directive 91/414/EEC) due to high acute toxicity necessitate:

- Residue Monitoring : Focus on metabolites like terbufos sulfone, which are regulated under EPA tolerance limits (e.g., 0.02 ppm in crops) .

- Alternative Models : Use non-target organisms (e.g., Daphnia magna) to assess chronic toxicity at sublethal concentrations (0.1–1 µg/L) .

How can computational methods predict the interaction of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Simulate binding to AChE (PDB ID 1AX9) using AutoDock Vina. Key interactions include hydrogen bonds with Gly119 and hydrophobic contacts with Trp84 .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP (3.2) and polar surface area (90 Ų) to predict acute aquatic toxicity (EC for Vibrio fischeri) .

What synthetic routes are reported for this compound, and how do yields vary?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.